molecular formula C43H48O8 B12719817 2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane CAS No. 94134-27-7

2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane

Cat. No.: B12719817
CAS No.: 94134-27-7
M. Wt: 692.8 g/mol
InChI Key: GTHHSPSBOSHBLZ-UHFFFAOYSA-N
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Description

2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple oxirane (epoxy) groups. These groups are highly reactive, making the compound valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and diols, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane involves the reactivity of its oxirane groups. These groups can react with various nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as polymer cross-linking and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane is unique due to its specific arrangement of oxirane groups and phenyl rings. This structure imparts distinct reactivity and properties, making it valuable in specialized applications such as high-performance coatings and advanced polymer systems .

Properties

CAS No.

94134-27-7

Molecular Formula

C43H48O8

Molecular Weight

692.8 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)-3-[[2-(oxiran-2-ylmethoxy)-5-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]methyl]phenyl]propan-2-yl]phenoxy]methyl]oxirane

InChI

InChI=1S/C43H48O8/c1-42(2,30-5-11-34(12-6-30)44-20-36-22-46-36)32-9-15-40(50-26-38-24-48-38)28(18-32)17-29-19-33(10-16-41(29)51-27-39-25-49-39)43(3,4)31-7-13-35(14-8-31)45-21-37-23-47-37/h5-16,18-19,36-39H,17,20-27H2,1-4H3

InChI Key

GTHHSPSBOSHBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC(=C(C=C3)OCC4CO4)CC5=C(C=CC(=C5)C(C)(C)C6=CC=C(C=C6)OCC7CO7)OCC8CO8

Origin of Product

United States

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